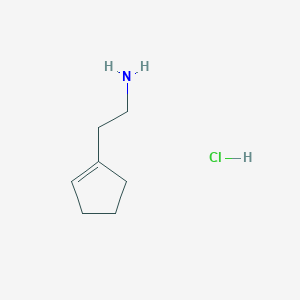

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride

描述

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride (CID 13247220) is a cycloalkenyl-substituted ethylamine derivative with the molecular formula C₇H₁₃N·HCl and a molecular weight of ~163.65 g/mol. Its structure features a cyclopentene ring (a five-membered unsaturated hydrocarbon) linked to an ethylamine backbone, which is protonated as a hydrochloride salt to enhance solubility and stability . Key identifiers include:

属性

IUPAC Name |

2-(cyclopenten-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-6-5-7-3-1-2-4-7;/h3H,1-2,4-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOGYATXDIJKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Reduction and Amination Approaches

A classical approach to related cycloalkenyl ethylamines involves the reduction of precursors such as 2-phenylethylamine derivatives under controlled conditions with metallic lithium in the presence of primary or secondary alkylamines. For example, a patent describing the preparation of 2-(1-cyclohexenyl)ethylamine uses lithium powder reduction at low temperatures (-100 °C to -10 °C) in an inert atmosphere, followed by workup involving distillation and solvent extraction to isolate the amine with high purity and yield (~70%) and minimal over-reduction byproducts (~2%). This method is adaptable to cyclopentene analogs by selecting appropriate precursors.

| Parameter | Value/Condition |

|---|---|

| Reducing agent | Lithium powder |

| Temperature range | -100 °C to -10 °C |

| Atmosphere | Inert gas (argon or nitrogen) |

| Workup | Distillation, chloroform extraction |

| Yield | ~70% (for cyclohexenyl analog) |

| Purity (by GC) | >98% (low saturated amine content) |

This method emphasizes strict temperature control and inert atmosphere to prevent side reactions and decomposition.

Cyclopentene Ring Construction via Ring-Closing Metathesis (RCM)

An alternative and highly stereoselective synthetic route involves constructing the cyclopentene ring through ring-closing metathesis (RCM) of suitably functionalized diolefins derived from sugar precursors (e.g., d-mannose or d-galactose). This approach has been demonstrated for synthesizing polyhydroxylated cyclopentane β-amino acids, which are structurally related to 2-(cyclopent-1-en-1-yl)ethan-1-amine derivatives.

- Starting from protected sugar derivatives, selective oxidation and olefination steps create diolefin intermediates.

- RCM using Grubbs catalysts (first or second generation) efficiently forms the cyclopentene ring with yields around 89-90%.

- Subsequent oxidation and methylation steps yield cyclopentenecarboxylic acid derivatives.

- Final aza-Michael addition with amines furnishes the β-amino acid or amine derivatives in high stereoselectivity and yields (~85-91%).

- High stereocontrol and functional group tolerance.

- Modular approach allowing diverse substitution patterns.

- Overall yields for multi-step sequences reach 34-40%, significantly higher than older nitrosugar methods.

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Recent literature reports the synthesis of 2-(cyclopent-1-en-1-yl)ethylamine derivatives via palladium-catalyzed reactions starting from halogenated benzylidene intermediates. These involve:

- Formation of imine or benzylidene intermediates.

- Palladium-catalyzed cyclization or cross-coupling at moderate temperatures (~50 °C) over several days.

- Organolithium addition and further functionalization to achieve the amine structure.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Lithium Reduction of Precursors | Low-temp reduction with Li powder | ~70% (for cyclohexenyl analog) | High purity, scalable | Requires strict inert atmosphere, low temperature |

| RCM from Sugar Derivatives | Multi-step synthesis with RCM step | 34-40% overall | High stereoselectivity, modular | Multi-step, requires catalyst and protected sugars |

| Pd-Catalyzed Cross-Coupling | Pd-catalyzed cyclization and addition | Moderate (not always reported) | Enables complex substitution, enantioselective | Longer reaction times, catalyst cost |

| Salt Formation | Acid-base reaction to form HCl salt | Quantitative | Improves stability and handling | Requires pure free amine precursor |

Detailed Research Findings and Analytical Data

- Purity and Yield: The lithium reduction method provides yields near 70% with minimal side products, confirmed by gas chromatography (GC) analysis showing less than 2% saturated amine impurities.

- Stereoselectivity: RCM-based syntheses yield stereochemically defined cyclopentene amino acids with enantioselectivities often exceeding 90%, confirmed by NMR and chiral HPLC.

- Structural Confirmation: 2D and 3D structural data are available from chemical databases confirming the molecular formula C7H13N and the cyclopentene-ethanamine framework.

- Catalyst Use: Grubbs catalysts (first and second generation) are effective in RCM steps; palladium complexes enable cross-coupling reactions at moderate temperatures.

- Reaction Conditions: Temperature control (from -100 °C to ambient) and inert atmosphere are critical for reduction methods; RCM requires anhydrous, oxygen-free conditions for catalyst stability.

化学反应分析

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.

科学研究应用

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cycloalkenyl Ethylamine Derivatives

(a) 2-(Cyclopent-3-en-1-yl)ethan-1-amine Hydrochloride

- CAS : 2126176-81-4

- Molecular Formula : C₇H₁₃N·HCl

- Key Difference : Positional isomerism in the cyclopentene ring (double bond at position 3 vs. 1).

(b) [1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride

Aromatic and Heterocyclic Ethylamine Derivatives

(a) 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)

- CAS: Not explicitly listed

- Molecular Formula: C₁₁H₁₇NO₂S·HCl

- Key Difference : Aromatic phenyl ring with methoxy and methylthio substituents.

- Impact : Enhanced π-π stacking interactions in receptor binding, common in psychedelic phenethylamines. The lack of aromaticity in the target compound may reduce such interactions but improve metabolic stability .

(b) 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

- CAS: Not explicitly listed

- Molecular Formula : C₁₁H₁₄N₂O·HCl

- Key Difference : Indole heterocycle with methoxy substitution.

- Impact: The indole moiety mimics natural neurotransmitters (e.g., serotonin), whereas the cyclopentene-based target compound may target non-serotonergic pathways .

Aliphatic and Functionalized Ethylamine Derivatives

(a) 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- CAS : 1909309-34-7

- Molecular Formula: C₇H₁₅NO·HCl

- Key Difference : Cyclobutylmethoxy group instead of cyclopentenyl.

- Impact : Increased steric hindrance and altered lipophilicity, which could affect membrane permeability .

(b) 2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride

- CAS : 2031258-87-2

- Molecular Formula : C₅H₁₀ClF₂N

- Key Difference : Difluorocyclopropyl group introduces electronegative fluorine atoms.

Comparative Data Table

Research Findings and Implications

- Ring Size and Strain : The five-membered cyclopentene ring in the target compound balances moderate ring strain with synthetic accessibility, unlike highly strained cyclopropane derivatives (e.g., ) .

- Positional Isomerism : The 1-en vs. 3-en cyclopentene isomers ( vs. 13) demonstrate how double bond placement affects electronic properties, which could be exploited in structure-activity relationship (SAR) studies.

- Solubility and Stability : The hydrochloride salt form, common across all compared compounds, improves aqueous solubility, critical for in vivo applications .

生物活性

2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a cyclopentene ring, which contributes to its reactivity and biological properties. The molecular formula is CHClN, and it has been studied for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds containing cyclopentene rings exhibit antimicrobial properties. For instance, derivatives of cyclopentene have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. A study highlighted that certain analogs demonstrated significant inhibition of bacterial growth, indicating potential as a lead compound for antibiotic development .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human cancer cells, with mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential. The compound's ability to trigger ferroptosis—a form of regulated cell death—has been particularly noted in recent studies .

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, demonstrating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on H9c2 cardiomyoblasts exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Caspase Activation : Induction of apoptosis through the activation of caspases has been documented, highlighting its role in programmed cell death pathways.

- Ferroptosis Induction : Recent findings suggest that the compound can induce ferroptosis, characterized by lipid peroxidation and iron-dependent cell death mechanisms .

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions followed by hydrochloride salt formation. A typical route involves reacting cyclopentene derivatives with ethylenediamine analogs under controlled pH and temperature. For example, similar syntheses (e.g., cyclopropylmethylamine derivatives) use methyl iodide in a nucleophilic substitution step, followed by HCl addition to precipitate the hydrochloride salt .

- Standardization : Optimize parameters using Design of Experiments (DoE) to assess variables like solvent polarity (e.g., THF vs. DCM), reaction time (6–24 hours), and stoichiometric ratios. Monitor purity via HPLC or TLC .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the cyclopentenyl and ethylamine moieties. For example, the cyclopentenyl proton signals appear at δ 5.5–6.0 ppm, while the amine protons resonate at δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 172.1 for the free base).

- Elemental Analysis : Validate chloride content (~22% for hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or biological activity data across studies?

- Methodological Answer :

- Data Contradiction Analysis :

- Synthetic Yield Variability : Compare reaction conditions (e.g., anhydrous vs. aqueous HCl for salt formation). For instance, anhydrous conditions may improve crystallinity but reduce yield due to side reactions .

- Biological Assay Discrepancies : Standardize assays using positive controls (e.g., serotonin receptor agonists for receptor-binding studies) and validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .

- Statistical Tools : Apply ANOVA to identify significant variables and use meta-analysis frameworks to reconcile conflicting data .

Q. What strategies are recommended for assessing the compound’s biological activity, such as receptor binding or enzyme modulation?

- Methodological Answer :

- Receptor Binding Assays :

- Radioligand Displacement : Use H-labeled serotonin or dopamine analogs to measure affinity at 5-HT or D receptors. For example, similar phenethylamine derivatives show IC values <100 nM at 5-HT .

- Functional Assays : Measure cAMP accumulation or calcium flux in GPCR-transfected cells to evaluate agonism/antagonism .

- Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。